Ethyl 4-(phenylamino)benzoate
Overview
Description
Ethyl 4-(phenylamino)benzoate is an organic compound with the molecular formula C15H15NO2. It is a derivative of benzoic acid, where the carboxyl group is esterified with ethanol, and the amino group is substituted with a phenyl group. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis.
Mechanism of Action
Target of Action
Ethyl 4-(phenylamino)benzoate is a benzoate compound that has been designed and synthesized for biological activity evaluation Similar benzoate compounds have been known to act as local anesthetics , suggesting that this compound may also target nerve endings and nerve trunks.
Mode of Action
It is known that local anesthetics, like this compound, act on nerve endings and nerve trunks and can reversibly block the conduction of nerve impulses . This results in a loss of local sensation without affecting consciousness, which is convenient for local surgery and treatment .
Biochemical Pathways
It is known that local anesthetics can affect the membrane potential by reducing the passage of sodium ions through the sodium ion channel, thereby blocking the conduction of nerve impulses .
Result of Action
As a local anesthetic, it is likely that this compound results in a loss of local sensation, providing pain relief in the area where it is applied .
Action Environment
It is known that the product is water-soluble, and may spread in water systems . This suggests that the compound’s action could potentially be influenced by the presence of water or other solvents in its environment.
Biochemical Analysis
Biochemical Properties
It is known that benzoate compounds can act as local anesthetics . They can bind to specific parts of the sodium ion (Na+) channel on the nerve membrane, affecting the membrane potential by reducing the passage of sodium ions through the sodium ion channel, thereby blocking the conduction of nerve impulses .
Molecular Mechanism
It is known that benzoate compounds can bind to specific parts of the sodium ion (Na+) channel on the nerve membrane . This binding affects the membrane potential by reducing the passage of sodium ions through the sodium ion channel, thereby blocking the conduction of nerve impulses .
Metabolic Pathways
It is known that benzoate metabolism in the human body has been studied with the host perspective . The human gut microbiome, considered as a virtual human organ, plays a role in benzoate metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 4-(phenylamino)benzoate can be synthesized through several methods. One common approach involves the esterification of 4-aminobenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize yield and efficiency. The process includes the esterification of 4-aminobenzoic acid with ethanol, followed by purification steps such as recrystallization or distillation to obtain the pure product.
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-(phenylamino)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with sodium borohydride.
Substitution: Halogenation using bromine or chlorination with chlorine gas in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of quinones.
Reduction: Conversion to amino derivatives.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
Ethyl 4-(phenylamino)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential local anesthetic due to its structural similarity to known anesthetics.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Ethyl 4-(phenylamino)benzoate can be compared with other similar compounds such as:
Ethyl 4-aminobenzoate: Lacks the phenyl substitution, resulting in different chemical and biological properties.
Benzocaine (ethyl 4-aminobenzoate): A well-known local anesthetic with a similar ester structure but without the phenyl group.
Procaine: Another local anesthetic with a similar mechanism of action but different structural features.
Uniqueness: The presence of the phenyl group in this compound imparts unique chemical properties, such as increased hydrophobicity and potential for additional interactions with biological targets, distinguishing it from other related compounds.
Properties
IUPAC Name |
ethyl 4-anilinobenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c1-2-18-15(17)12-8-10-14(11-9-12)16-13-6-4-3-5-7-13/h3-11,16H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXXSAXCSHHARKT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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